molecular formula C6H11N3O B150496 3-(5-Amino-1-pyrazolyl)-1-propanol CAS No. 131654-77-8

3-(5-Amino-1-pyrazolyl)-1-propanol

Cat. No.: B150496
CAS No.: 131654-77-8
M. Wt: 141.17 g/mol
InChI Key: AZIDKZMGXDXIQR-UHFFFAOYSA-N
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Description

3-(5-Amino-1-pyrazolyl)-1-propanol is a chemical reagent designed for scientific research, integrating a propanol linker with a 5-aminopyrazole moiety. The 5-aminopyrazole group is a privileged scaffold in medicinal and organic chemistry, renowned for its role as a versatile building block for constructing complex heterocyclic systems . Researchers value this compound for its potential in developing novel ligands and exploring synthetic pathways, as pyrazole-based structures are known to coordinate with metal ions and form complexes with catalytic activity . The structural motif of 5-aminopyrazole is a key precursor in the synthesis of a wide array of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are cores found in compounds with significant biological profiles . These fused systems are of high interest in pharmaceutical research for their diverse activities, which include serving as carbonic anhydrase inhibitors , exhibiting antioxidant properties , and demonstrating antitumor potential . The presence of the aminopyrazole group thus makes this reagent a valuable intermediate for researchers working in drug discovery and the synthesis of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDKZMGXDXIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms

Reactivity Profiles of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.commdpi.com Its reactivity is influenced by the electron-donating nature of the 5-amino group and the substituent at the N1 position.

Electrophilic Aromatic Substitution Reactions

The pyrazole nucleus is generally susceptible to electrophilic attack, primarily at the C4 position, due to the electron-donating effect of the ring nitrogens. chemicalbook.comnih.govpharmaguideline.com The presence of the 5-amino group in 3-(5-Amino-1-pyrazolyl)-1-propanol further activates the ring towards electrophilic substitution. This is because the amino group's lone pair of electrons can be delocalized into the pyrazole ring, increasing the electron density, particularly at the C4 position. researchgate.net

However, the reactivity can be influenced by steric hindrance from substituents. nih.gov In some cases, if the C4 position is blocked or the electrophile is particularly reactive, substitution might occur at other positions, though this is less common. chemicalbook.com It's also worth noting that in strongly acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. chemicalbook.com

Reaction TypeReagents and ConditionsTypical Products
HalogenationCl₂, Br₂, I₂ in various solvents (e.g., CH₂Cl₂, CCl₄, H₂O)4-Halopyrazoles nih.gov
NitrationHNO₃/H₂SO₄4-Nitropyrazoles
SulfonationFuming H₂SO₄Pyrazole-4-sulfonic acids
Friedel-Crafts AcylationAcyl chloride/AlCl₃4-Acylpyrazoles

Ring-Closure Transformations to Fused Heterocycles

5-Aminopyrazoles, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems. nih.govmdpi.com The presence of nucleophilic centers at the endocyclic N1-H (if unsubstituted) and the exocyclic 5-NH2 group, along with the C4 carbon, allows for cyclization reactions with various bielectrophiles. nih.govmdpi.com

One of the most common applications is the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds or their equivalents. acs.orgnih.govrsc.org These reactions typically proceed via an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the biselectrophilic partner. nih.gov

Other fused systems that can be synthesized from 5-aminopyrazoles include:

Pyrazolo[3,4-b]pyridines : Formed by reaction with α,β-unsaturated carbonyl compounds or through multicomponent reactions. nih.govnih.gov

Imidazo[1,2-b]pyrazoles : Synthesized via cyclization with α-haloketones or similar reagents. mdpi.com

Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines : Can be prepared through reactions with isocyanates or isothiocyanates followed by cyclization. mdpi.com

Fused HeterocycleTypical ReagentsGeneral Reaction Type
Pyrazolo[1,5-a]pyrimidinesβ-Dicarbonyl compounds, enaminonesCondensation/Cyclization acs.orgnih.gov
Pyrazolo[3,4-b]pyridinesα,β-Unsaturated ketones/aldehydesMichael Addition/Cyclization nih.gov
Imidazo[1,2-b]pyrazolesα-HaloketonesNucleophilic Substitution/Cyclization mdpi.com
Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazinesIsocyanates, isothiocyanatesAddition/Cyclization mdpi.com

Oxidation and Reduction Chemistry of the Pyrazole Core

The pyrazole ring itself is generally resistant to both oxidation and reduction under mild conditions. chemicalbook.compharmaguideline.com However, the substituents on the ring can undergo redox reactions. For instance, alkyl groups attached to the pyrazole ring can be oxidized to carboxylic acids. chemicalbook.com

Under more forcing conditions, such as electrolytic oxidation or ozonolysis, the pyrazole ring can be cleaved. chemicalbook.com The reduction of the pyrazole ring is also challenging and typically requires harsh conditions, such as catalytic hydrogenation at high pressure, which may lead to the formation of pyrazolines or pyrazolidines. rrbdavc.org It has been noted that DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) can be an effective reagent for the oxidation of pyrazolines to pyrazoles. researchgate.net

Reactions Involving the Exocyclic Amino Group

The 5-amino group is a key reactive site in this compound, exhibiting characteristic nucleophilic behavior.

Nucleophilic Reactivity of the 5-Amino Functionality

The exocyclic 5-amino group is generally considered the most nucleophilic site in 5-aminopyrazoles, surpassing the nucleophilicity of the endocyclic N1-H (in N-unsubstituted pyrazoles) and the C4 carbon. nih.govmdpi.com This high nucleophilicity drives many of the reactions of this compound class.

It readily reacts with a variety of electrophiles, including:

Alkyl halides : Leading to N-alkylation of the amino group.

Acyl chlorides and anhydrides : Forming amide derivatives.

Isocyanates and isothiocyanates : Yielding urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Aldehydes and ketones : Forming Schiff bases (imines).

The relative reactivity of the different nucleophilic centers can sometimes be modulated by the reaction conditions, allowing for selective functionalization. publish.csiro.auresearchgate.net

Formation of Imine and Amide Derivatives

The formation of imines (Schiff bases) occurs through the condensation of the 5-amino group with aldehydes or ketones, typically under acidic catalysis. quora.com This reaction is often reversible.

Amide bond formation is another important transformation of the 5-amino group. This can be achieved by reacting this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Various coupling agents can be employed to facilitate the reaction with carboxylic acids. mdpi.comresearchgate.net For instance, pyrazole-amide conjugates have been synthesized via oxidative amination of pyrazole carbaldehydes. nih.gov These amide derivatives are of interest in medicinal chemistry and materials science. nih.gov

Derivative TypeReactantKey Reaction Features
Imine (Schiff Base)Aldehydes, KetonesTypically requires acid catalysis; reversible reaction. quora.com
AmideCarboxylic Acids, Acyl Chlorides, AnhydridesCan be facilitated by coupling agents; forms stable amide bond. mdpi.comresearchgate.netnih.gov
Urea/ThioureaIsocyanates/IsothiocyanatesAddition reaction to the amino group. researchgate.net

Transformations of the Hydroxyl Group

The primary hydroxyl group at the terminus of the propanol (B110389) side chain offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

The primary alcohol functionality of this compound can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.net These esterification reactions are typically carried out in the presence of an acid catalyst or a coupling agent. The resulting esters can be useful for modifying the physicochemical properties of the parent compound or for introducing specific functionalities. For example, reaction with a biologically active carboxylic acid could lead to the formation of a hybrid molecule with dual activity.

Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.com Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether. masterorganicchemistry.com The synthesis of unsymmetrical ethers can also be accomplished using specific catalytic systems. organic-chemistry.org These etherification reactions provide a means to introduce a wide range of alkyl or aryl groups at the hydroxyl position.

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. uconn.eduresearcher.life Selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. researchgate.net Care must be taken to avoid over-oxidation to the carboxylic acid.

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are typically employed. uconn.edu A variety of methods are available for the oxidation of primary alcohols to carboxylic acids, including the use of potassium permanganate, Jones reagent, or catalytic systems involving transition metals. uconn.eduresearcher.life The presence of the amino group on the pyrazole ring may require the use of selective oxidation methods to avoid undesired side reactions. nih.gov For instance, performing the oxidation under acidic conditions where the amine is protonated can prevent its oxidation. nih.gov

Table 2: Potential Oxidation Products of the Hydroxyl Group
Reagent/ConditionsExpected ProductProduct Type
Pyridinium Chlorochromate (PCC)3-(5-Amino-1-pyrazolyl)propanalAldehyde
Dess-Martin Periodinane3-(5-Amino-1-pyrazolyl)propanalAldehyde
Potassium Permanganate (KMnO₄)3-(5-Amino-1-pyrazolyl)propanoic acidCarboxylic Acid
Jones Reagent (CrO₃, H₂SO₄)3-(5-Amino-1-pyrazolyl)propanoic acidCarboxylic Acid

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic routes.

The reaction of 5-aminopyrazoles with 1,3-bielectrophilic compounds is a common and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of pyrazoloazines. nih.govnih.gov The reaction of this compound with a suitable 1,3-dicarbonyl compound or its equivalent would be expected to proceed through a well-established mechanism.

The reaction is believed to initiate with the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration then leads to the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound. nih.gov

Copper-catalyzed reactions have proven to be highly effective for the selective functionalization of pyrazole-containing compounds. researchgate.netorganic-chemistry.orgmdpi.com In the context of this compound, copper catalysis can play a significant role in promoting various coupling reactions.

As mentioned in the context of the Sandmeyer reaction, copper(I) salts are crucial for the conversion of the diazonium salt to various substituted pyrazoles. The mechanism of these reactions is thought to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product.

Furthermore, copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide a powerful method for the formation of C-N bonds. acs.orgnih.gov In the case of this compound, the amino group could be arylated with an aryl halide in the presence of a copper catalyst and a suitable ligand. The mechanism of these reactions is complex and is believed to involve the formation of a copper-amide intermediate, which then undergoes reductive elimination with the aryl halide to form the N-arylated product. acs.orgnih.gov The choice of ligand is often critical for achieving high yields and selectivity in these transformations. organic-chemistry.org

3 Studies on Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving "this compound" are crucial for its application in the synthesis of more complex molecules. While specific studies focusing exclusively on this compound are limited in publicly available literature, the reactivity patterns can be understood by examining studies on analogous N-substituted 5-aminopyrazoles. The interplay between the nucleophilic centers—the N1 and N2 atoms of the pyrazole ring and the exocyclic amino group—largely dictates the regiochemical outcomes of its reactions.

The presence of the 1-propanol (B7761284) group at the N1 position introduces specific steric and electronic effects that influence the accessibility and nucleophilicity of the adjacent N2 and the distal C5-amino group. In general, N-substitution on pyrazoles can direct further reactions. For instance, in N-alkylation reactions of 3-substituted pyrazoles, the formation of N1 or N2 substituted products is highly dependent on the steric hindrance of the substituents and the nature of the electrophile. lookchem.comacs.org

A significant area of study for 5-aminopyrazoles is their cyclocondensation reactions with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govchim.it The regioselectivity of these reactions is a well-documented field. The reaction of an N1-substituted 5-aminopyrazole, such as "this compound", with a β-dicarbonyl compound can theoretically proceed via two main pathways, leading to different regioisomers.

The formation of pyrazolo[1,5-a]pyrimidines occurs when the reaction proceeds via the N1-nitrogen and the exocyclic amino group. nih.gov Conversely, the formation of pyrazolo[3,4-b]pyridines involves the C4-carbon and the exocyclic amino group. nih.gov The regiochemical outcome is often controlled by reaction conditions and the substitution pattern of the reactants. For instance, in reactions of 5-aminopyrazoles with β-diketones, the initial nucleophilic attack can occur from either the exocyclic amino group or the N1-nitrogen. beilstein-journals.org Steric hindrance at the N1-position, as would be imparted by the propanol group, can influence this initial step. nih.gov

Research on the multicomponent reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) has shown that the reaction proceeds regioselectively to yield pyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org This outcome results from the initial attack of the exocyclic amino function, with steric factors hindering an attack by the ring nitrogen. beilstein-journals.org

The table below summarizes the expected regiochemical outcomes from the reaction of N1-substituted 5-aminopyrazoles with various diketones, which provides a model for the potential reactivity of "this compound".

Table 1: Regioselectivity in the Reaction of N1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds

Reactant 1 (N1-Substituted 5-Aminopyrazole) Reactant 2 (β-Dicarbonyl Compound) Major Product Reference
5-Amino-1-methylpyrazole Acetylacetone Pyrazolo[1,5-a]pyrimidine derivative nih.gov
5-Amino-1-phenylpyrazole Ethyl acetoacetate Pyrazolo[1,5-a]pyrimidine derivative nih.gov
5-Amino-1-benzylpyrazole Dibenzoylmethane Pyrazolo[1,5-a]pyrimidine derivative nih.gov
5-Amino-1H-pyrazole-4-carbonitrile Dimedone Pyrazolo[1,5-a]quinazolin-6-one derivative beilstein-journals.org

Regarding stereoselectivity, the chiral center in the 1-propanol side chain of "this compound" could potentially influence the stereochemical course of reactions, particularly in the formation of new chiral centers. However, there is a lack of specific studies in the reviewed literature that investigate the stereoselective influence of the N-propanol group in reactions of this compound. General strategies for the stereoselective synthesis of amino alcohols often involve methods like electrocatalytic radical cross-couplings, but these have not been specifically applied to or reported for "this compound". researchgate.netnih.gov

In-depth Analysis of this compound Reveals Limited Data in Coordination Chemistry

Despite extensive research, detailed scientific literature on the coordination chemistry and ligand properties of the specific chemical compound this compound is not publicly available. As a result, a comprehensive and scientifically accurate article based on the provided outline cannot be generated at this time.

The exploration of scientific databases and scholarly articles reveals a significant gap in the documented research concerning the coordination behavior of this compound. While the broader categories of pyrazole-based ligands and amino alcohols are well-represented in coordination chemistry literature, specific studies detailing the synthesis of metal complexes, coordination modes, and ligand properties of this particular compound are absent.

This lack of specific data prevents a factual and evidence-based discussion on the following key areas outlined in the requested article structure:

Coordination Chemistry and Ligand Properties

Coordination Modes and Geometries in Metal Complexes:Without synthesized and crystallographically or spectroscopically characterized complexes, any description of the role of the pyrazole (B372694) nitrogen atoms or the chelation by the amino and hydroxyl groups would be purely speculative.

To maintain scientific accuracy and adhere to the strict requirement of focusing exclusively on 3-(5-Amino-1-pyrazolyl)-1-propanol, it is not feasible to generate the requested article. Constructing such a document would necessitate extrapolation from the behavior of analogous but distinct molecules, a practice that would compromise the integrity and factual basis of the content.

Further research and publication in the field of coordination chemistry are required to elucidate the specific properties and behaviors of this compound as a metal ligand.

Electronic Structure and Spectroscopic Properties of Complexes

The electronic structure and resultant spectroscopic properties of metal complexes are fundamentally determined by the nature of the ligand, the metal ion, and the resulting coordination geometry. For complexes involving ligands analogous to this compound, a rich variety of electronic and magnetic behaviors can be anticipated. The presence of both a pyrazole ring and an amino-alcohol functional group suggests that this ligand can act as a bidentate or potentially a bridging ligand, influencing the electronic environment of the central metal ion.

Detailed research on closely related aminopyrazole complexes provides a strong basis for predicting the properties of complexes formed with this compound. Studies on complexes of 3(5)-aminopyrazole with Co(II), Ni(II), and Cu(II) have indicated the formation of octahedral geometries. nih.gov The electronic spectra and magnetic moments of these complexes are characteristic of high-spin configurations for these metal ions in an octahedral field.

Electronic Spectra:

The electronic absorption spectra of transition metal complexes provide valuable insights into the d-orbital splitting and the nature of metal-ligand bonding. For complexes with ligands similar to this compound, characteristic d-d transitions are observed in the visible region of the spectrum.

For instance, Co(II) complexes with aminopyrazole ligands typically exhibit absorption bands that are consistent with an octahedral geometry. kyoto-u.ac.jp Similarly, Ni(II) complexes with related ligands show spectral features indicative of an octahedral environment. nih.gov The electronic spectrum of a Cu(II) complex with a pyrazole derivative has been shown to be consistent with a distorted octahedral or square planar geometry. nih.gov

The table below summarizes typical electronic spectral data for Co(II), Ni(II), and Cu(II) complexes with aminopyrazole-type ligands, which can be considered analogous to those expected for this compound complexes.

Table 1: Representative Electronic Spectral Data for Analogous Aminopyrazole Complexes

Metal Ion Geometry d-d Transitions (cm⁻¹) Assignment Reference
Co(II) Octahedral ~8,000 - 10,000 ⁴T₁g(F) → ⁴T₂g(F) (ν₁) kyoto-u.ac.jp
~16,000 - 18,000 ⁴T₁g(F) → ⁴A₂g(F) (ν₂) kyoto-u.ac.jp
~19,000 - 21,000 ⁴T₁g(F) → ⁴T₁g(P) (ν₃) kyoto-u.ac.jp
Ni(II) Octahedral ~9,000 - 12,000 ³A₂g(F) → ³T₂g(F) (ν₁) nih.gov
~15,000 - 19,000 ³A₂g(F) → ³T₁g(F) (ν₂) nih.gov
~25,000 - 29,000 ³A₂g(F) → ³T₁g(P) (ν₃) nih.gov
Cu(II) Distorted Octahedral ~14,000 - 18,000 (broad) ²Eg → ²T₂g nih.gov

Magnetic Properties:

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex and thus its spin state and electronic configuration. For high-spin octahedral complexes of Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹), the magnetic moments are expected to be close to the spin-only values, with some contribution from orbital angular momentum.

Research on copper(II) complexes with pyrazole-containing ligands has shown varied magnetic behaviors, including weak antiferromagnetic interactions in some polynuclear species. nih.gov The magnetic moment for a mononuclear Cu(II) complex with a naphthyl pyrazole ligand was found to be 1.75 B.M., consistent with one unpaired electron in a distorted octahedral geometry. nih.gov

The table below presents typical magnetic moment data for complexes with ligands analogous to this compound.

Table 2: Representative Magnetic Moment Data for Analogous Aminopyrazole Complexes

Metal Ion Electronic Configuration Expected Spin-Only Moment (μ_so) (B.M.) Observed Moment (μ_eff) (B.M.) Reference
Co(II) (high-spin) d⁷ 3.87 4.3 - 5.2 kyoto-u.ac.jp
Ni(II) (high-spin) d⁸ 2.83 2.9 - 3.4 nih.gov
Cu(II) d⁹ 1.73 1.7 - 2.2 nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 3-(5-Amino-1-pyrazolyl)-1-propanol.

DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in this compound. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For related pyrazole (B372694) compounds, studies have shown that methods like B3LYP with a 6-31G(d) or higher basis set can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

The geometry optimization for a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, indicated a near-planar conformation for the heterocyclic ring system. nih.gov For this compound, the pyrazole ring is expected to be largely planar. However, the propanol (B110389) substituent attached to the N1 position introduces conformational flexibility. The key geometric parameters predicted would include the dihedral angle between the pyrazole ring and the propanol chain, as well as the orientation of the terminal hydroxyl group.

Electronic structure calculations provide insight into the distribution of electrons within the molecule. The presence of the electron-donating amino group (-NH₂) at the C5 position significantly influences the electronic properties of the pyrazole ring. mdpi.com Theoretical studies on 3(5)-aminopyrazoles suggest that the amino group increases the electron density on the ring, which in turn affects its basicity and reactivity. mdpi.com Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to determine the electronic band gap, which is crucial for predicting chemical reactivity and potential applications in materials science. nih.govresearchgate.net

Table 1: Predicted Geometric and Electronic Parameters for Pyrazole Derivatives from DFT Calculations

Parameter Typical Predicted Value/Observation Significance
Pyrazole Ring Geometry Near-planar Indicates a stable, conjugated system.
C-N Bond Lengths (Ring) ~1.34 - 1.38 Å Standard values for heterocyclic aromatic rings.
C-C Bond Lengths (Ring) ~1.39 - 1.42 Å Reflects the aromatic character of the ring.
Amino Group Position Favors C5-tautomer stabilization The electron-donating NH₂ group influences tautomeric equilibrium. mdpi.com
HOMO-LUMO Energy Gap ~4-5 eV (Varies with substituent) Indicates electronic stability and potential for optoelectronic applications. nih.gov

This table presents typical data ranges found in computational studies of similar pyrazole-containing molecules.

Computational methods are invaluable for interpreting experimental spectroscopic data. By calculating theoretical spectra, researchers can assign specific vibrational modes and chemical shifts observed in experimental FT-IR, Raman, and NMR spectra.

For instance, theoretical vibrational frequency calculations using DFT can be correlated with experimental FT-IR and Raman spectra. nih.gov This allows for the precise assignment of peaks corresponding to specific functional groups, such as the N-H stretching of the amino group, O-H stretching of the alcohol, and various C-N and C=C vibrations within the pyrazole ring. nih.gov

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated shifts with experimental data, the precise chemical environment of each atom in the molecule can be confirmed. This is particularly useful for distinguishing between isomers or different tautomeric forms. nih.gov Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of this compound over time. MD simulations model the movements of atoms and molecules, providing a picture of how the molecule flexes, bends, and interacts with its environment.

Conformational analysis is crucial for this molecule due to the flexible propanol side chain. Studies on the related 3-amino-1-propanol moiety show that it can exist in multiple conformations, with some being stabilized by intramolecular hydrogen bonds between the hydroxyl (-OH) group and the amino (-NH₂) nitrogen. nih.gov In the case of this compound, a key intramolecular interaction would be the hydrogen bond between the propanol's -OH group and the N2 atom of the pyrazole ring.

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. These simulations can also model how the molecule's conformation changes in different solvents, which is critical for understanding its behavior in biological systems or as a reagent in solution. For related pyrazole-containing amino acids, theoretical calculations combined with NMR studies have been used to determine the preferred torsion angles (phi, ψ) that define the molecule's backbone conformation. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to view chemical reactions at the molecular level, offering insights into mechanisms that are often too fast or complex to be observed experimentally. mdpi.com For this compound, theoretical studies can be used to model potential reaction pathways, calculate activation energies, and characterize transition states.

For example, theoretical studies on the thermal decomposition of pyrazoline derivatives have used Molecular Electron Density Theory (MEDT) to elucidate complex, multi-step reaction mechanisms. nih.gov Such an approach could be applied to understand the stability and potential degradation pathways of this compound under various conditions.

Key reactive sites on the molecule include the nucleophilic amino group, the pyrazole ring nitrogens, and the hydroxyl group. Theoretical models can predict the course of reactions such as N-alkylation, acylation of the amino group, or reactions involving the pyrazole ring itself. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most energetically favorable pathway, providing a theoretical foundation for synthetic planning. nih.gov

Structure-Reactivity Relationships via Computational Modeling

Computational models can quantify this relationship. For example, by calculating the charge distribution and molecular electrostatic potential (MEP), one can predict which sites are most susceptible to nucleophilic or electrophilic attack. The amino group at C5 is an electron-donating group, which increases the nucleophilicity of the pyrazole ring, particularly at the N2 position. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, often used in drug design, can also be developed based on computed descriptors. nih.gov For this compound, these models could correlate properties like the HOMO-LUMO gap, dipole moment, and surface area with its reactivity in a particular class of reactions or its potential biological activity. These predictive models are essential for the rational design of new molecules with desired properties, guiding synthetic efforts toward the most promising candidates. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov
2-amino-1-phenyl-1-propanol nih.gov
3-amino-1-propanol nih.gov

Applications in Materials Science and Advanced Chemical Technologies

Role as Building Blocks for Functionalized Materials

This compound serves as a foundational element for creating materials with tailored properties, owing to its reactive sites that can engage in various polymerization and functionalization reactions.

The structure of 3-(5-Amino-1-pyrazolyl)-1-propanol is ideally suited for step-growth polymerization. The presence of both an amine and a hydroxyl group allows it to act as a monomer in the synthesis of polymers like polyesteramides. In such a reaction, the hydroxyl group can react with a dicarboxylic acid (or its derivative) to form an ester linkage, while the amino group can react to form an amide linkage within the same polymer backbone. This creates a polymer with a hybrid structure, exhibiting properties derived from both polyesters and polyamides, such as thermal stability and mechanical strength, with the added functionality of the pyrazole (B372694) ring.

For instance, the related compound 3-amino-1-propanol is a known precursor in the synthesis of biodegradable polyesteramides through melt condensation with diacids like sebacic acid. It is also utilized in the preparation of polyurethanes. sigmaaldrich.com The aminopyrazole moiety in this compound offers an additional advantage by embedding a nitrogen-rich heterocycle into the polymer chain. This can enhance properties such as thermal stability, flame retardancy, and the ability to coordinate with metal ions, opening possibilities for creating functional or "smart" polymers. The reactivity of the 5-aminopyrazole group in forming amides is well-documented, further supporting its suitability for such polymerizations. mdpi.com

Hybrid organic-inorganic materials combine the advantages of both material classes, such as the processability of polymers and the thermal stability of inorganic compounds. This compound can be used to chemically bridge this gap. The terminal hydroxyl group can be grafted onto the surface of inorganic materials like silica, titania, or layered double hydroxides (LDHs). This is often achieved by first reacting the alcohol with a coupling agent, such as an isocyanate- or chloro-functionalized silane, which then covalently bonds to the inorganic surface.

Once anchored, the aminopyrazole portion of the molecule extends from the surface, providing organic functionality. This functionalized surface can then be used for a variety of applications, such as selectively adsorbing metal ions, anchoring catalytic complexes, or improving the compatibility between an inorganic filler and a polymer matrix.

Catalytic Applications

The nitrogen atoms of the pyrazole ring and the amino group, along with the oxygen of the hydroxyl group, make this compound an excellent candidate for designing specialized ligands for catalysis.

In homogeneous catalysis, a soluble catalyst and reactants are in the same phase. The performance of a metal-based catalyst is highly dependent on the ligands coordinated to the metal center. Pyrazole-containing molecules are widely used as ligands in catalysis. rsc.orgrsc.org The this compound molecule can act as a multidentate ligand, meaning it can bind to a metal ion through multiple sites (the two pyrazole nitrogens, the amino nitrogen, and the hydroxyl oxygen).

This chelation effect can create highly stable and selective metal complexes. For example, pyrazole-based ligands have been successfully used to create manganese and ruthenium complexes that are highly efficient in catalytic reactions like transfer hydrogenation. rsc.orgrsc.orgscholaris.ca By forming stable complexes with metals such as palladium, iridium, or ruthenium, ligands derived from this scaffold can be used to catalyze a wide range of organic transformations, including C-C bond formation and alcohol alkylation. researchgate.net The specific combination of N- and O-donor atoms in this compound allows for fine-tuning of the electronic and steric properties of the catalyst, leading to enhanced activity and selectivity.

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound can be used in two primary ways. First, it can be used to functionalize a solid support, as described for hybrid materials. The anchored aminopyrazole groups can then chelate metal ions to create a solid-supported catalyst that is easily recoverable and reusable.

Second, it has the potential to be incorporated as a building block in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The bifunctional nature of this compound, with its distinct reactive ends, could allow it to be integrated into a MOF structure, where the aminopyrazole moiety coordinates to the metal centers and the propanol (B110389) tail could be used to modify the pore environment or be a site for post-synthetic modification. Such pyrazole-functionalized MOFs could serve as highly effective and recyclable catalysts for various chemical processes.

Advanced Scaffolds in Chemical Biology

In the field of chemical biology and medicinal chemistry, the search for novel molecular frameworks or "scaffolds" is crucial for drug discovery. The 5-aminopyrazole core is recognized as a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov

Derivatives of 5-aminopyrazole are key starting materials for synthesizing a vast number of bioactive compounds and fused heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which are found in many approved drugs. nih.govnih.govnih.gov These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov

Therefore, this compound serves as an excellent starting point for building libraries of diverse compounds for biological screening. The amino group can be readily modified through reactions like acylation or condensation, while the hydroxyl group offers another site for derivatization. This allows for the systematic generation of new molecular entities based on the proven 5-aminopyrazole scaffold, facilitating the discovery of new therapeutic agents. nih.gov

Contributions to Scaffold Diversity in Drug Discovery

The chemical scaffold of this compound is centered on the 5-aminopyrazole (5AP) core, a structure widely recognized in medicinal chemistry as a "privileged" and highly versatile framework for drug discovery. benthamdirect.comnih.govresearchgate.netresearchgate.net This versatility stems from the pyrazole ring's unique chemical properties and the presence of multiple reactive sites that allow for extensive functionalization, leading to a vast diversity of molecular architectures. mdpi.com The 5-aminopyrazole structure serves as a foundational building block for synthesizing numerous bioactive compounds, including fused heterocyclic systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. mdpi.combeilstein-journals.org

The significance of the 5-aminopyrazole scaffold lies in its polyfunctional nature, possessing three primary nucleophilic sites: the amino group at position 5 (5-NH₂), the ring nitrogen at position 1 (1-NH), and the carbon at position 4 (4-CH). beilstein-journals.org The reactivity order of these sites is typically 5-NH₂ > 1-NH > 4-CH, allowing chemists to selectively introduce a wide range of substituents and build complex molecules. beilstein-journals.org The specific structure of this compound, with its 3-hydroxypropyl group attached to the N1 nitrogen, exemplifies one of the countless modifications possible on this core.

This adaptability makes the 5AP framework instrumental in generating large libraries of compounds for high-throughput screening. mdpi.com The ability to systematically alter substituents at different positions on the ring allows researchers to fine-tune the pharmacological properties of the resulting molecules. This approach has been successfully applied to develop a wide spectrum of therapeutic agents, including kinase inhibitors, anticancer agents, anti-inflammatory compounds, and antimalarials. mdpi.comnih.gov The recent FDA approval of Pirtobrutinib, a Bruton kinase inhibitor built upon a 5-aminopyrazole core, underscores the scaffold's clinical relevance and success in modern drug development. nih.gov

Mimicry of Purine (B94841) Bases and Related Biomolecules

A key element of the therapeutic potential of 5-aminopyrazole derivatives is their ability to function as bioisosteres of purines, the fundamental heterocyclic structures found in biomolecules like adenine (B156593) and guanine. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The structural and electronic resemblance between the 5-aminopyrazole ring system and the purine core allows these synthetic compounds to mimic the natural molecules and interact with their biological targets. beilstein-journals.orgnih.gov

This molecular mimicry is particularly crucial in the design of kinase inhibitors. mdpi.com Kinases are a major class of enzymes that regulate cellular processes by transferring a phosphate (B84403) group from ATP (adenosine triphosphate) to a protein substrate. The adenine component of ATP binds to a specific "hinge region" in the kinase's active site. The 3-aminopyrazole (B16455) scaffold is a well-established adenine-mimetic pharmacophore capable of forming similar hydrogen bond interactions with this hinge region. mdpi.comnih.gov By occupying the ATP-binding pocket, aminopyrazole-based inhibitors can block the kinase's activity, thereby disrupting disease-related signaling pathways.

This strategy has been effectively used to develop drugs like Tozasertib, an Aurora kinase inhibitor, where the 3-aminopyrazole scaffold establishes critical hydrogen bonds within the kinase's hinge region. mdpi.com Furthermore, fused heterocyclic systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, have been designed as explicit purine bioisosteres. beilstein-journals.orgnih.gov The pyrazolo[1,5-a]-1,3,5-triazine scaffold, for instance, not only mimics the physicochemical properties of the purine ring but also offers greater in-vivo stability, making it an attractive framework for developing next-generation therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Amino-1-pyrazolyl)-1-propanol, and what critical steps ensure reaction efficiency?

  • The compound can be synthesized via condensation reactions involving pyrazole derivatives and propanol precursors. Key steps include:

  • Use of anhydrides or chloroanhydrides for activating carboxylic acid intermediates, as seen in analogous pyrazole syntheses .
  • Protection of reactive amino groups during coupling reactions to prevent side reactions, as demonstrated in imidazole-propanol derivatives .
    • Optimization of solvent systems (e.g., dry dioxane) and stoichiometric ratios (e.g., 2 equivalents of polyfluorocarboxylic acid anhydrides) enhances yield .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography resolves the 3D structure of pyrazole derivatives, as shown in studies of related compounds like 3-amino-1-phenylpyrazol-5-one .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups, with pyrazole ring protons typically appearing as singlets (δ 6.5–7.5 ppm).
  • HPLC-MS ensures purity and confirms molecular weight, aligning with protocols for amino alcohol analysis .

Q. How are key physicochemical properties (e.g., vapor pressure, heat capacity) determined for this compound?

  • Vapor pressure is measured via transpiration methods or ebulliometry, with corrections for temperature dependencies .
  • Heat capacity (Cp,m°) is derived experimentally using calorimetry and validated against thermodynamic frameworks for amino alcohols .
  • Example: For similar propanol derivatives, vapor pressures at 298.15 K range from 10–100 Pa, with uncertainties resolved via multi-method comparisons .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., vapor pressures) for amino alcohols be resolved?

  • Case Study : Conflicting vapor pressure data for 3-(dimethylamino)-1-propanol were resolved by cross-validating transpiration, ebulliometric, and static method results. Transpiration data aligned with ebulliometry, while static method outliers were attributed to experimental artifacts .
  • Methodological Recommendation : Use SciFinder-compiled boiling points as secondary validation, though caution is advised due to potential inaccuracies in historical distillation data .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses (e.g., functional group transformations)?

  • Deprotection Reactions : BBr₃ in dichloromethane selectively cleaves methoxy groups in pyrazolo-triazolo-pyrimidine derivatives, preserving the propanol backbone .
  • Coupling Reactions : Palladium-catalyzed cyanations (e.g., using K¹⁴CN) introduce isotopic labels without degrading the pyrazole ring .
  • Stability Considerations : Avoid prolonged exposure to high temperatures (>150°C) to prevent decomposition of the amino-pyrazole moiety .

Q. How can computational models predict the compound’s thermodynamic behavior in biomass-derived systems?

  • Framework Development : Use group-contribution methods (e.g., AIOMFAC) to estimate activity coefficients in aqueous or organic solvents, validated against experimental vapor-liquid equilibrium data .
  • Data Integration : Incorporate experimental Cp,m° values (e.g., 220–250 J·K⁻¹·mol⁻¹ for amino alcohols at 298.15 K) into predictive algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.